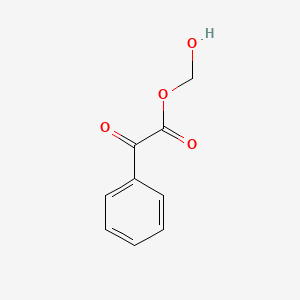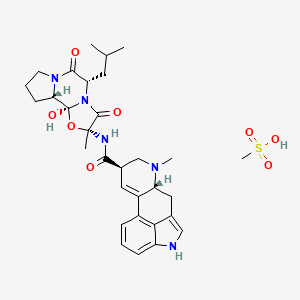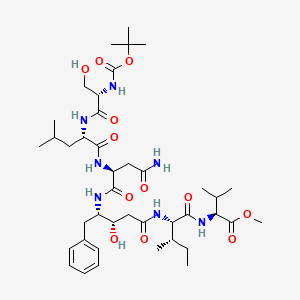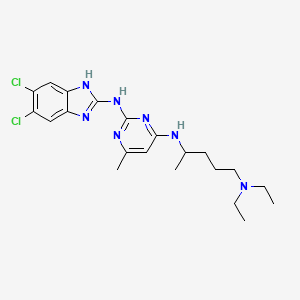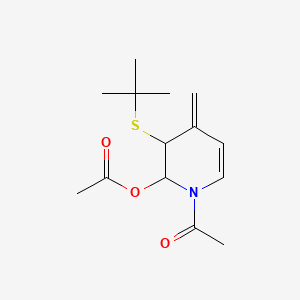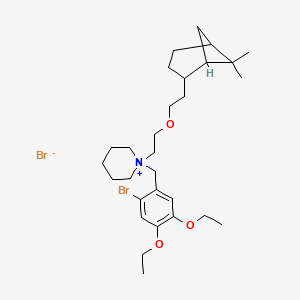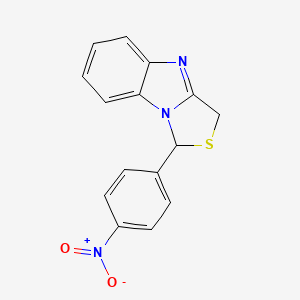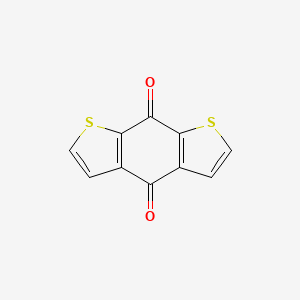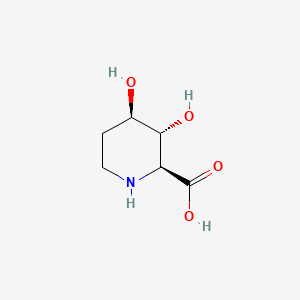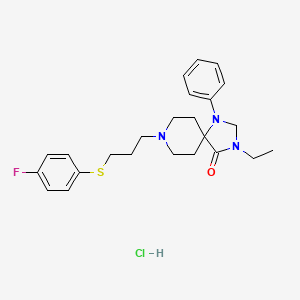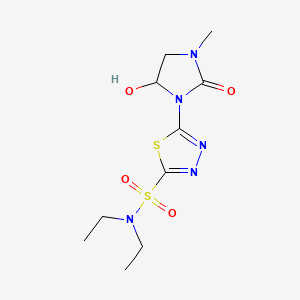
2'F-dd-L-araC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-2’,3’-dideoxy-L-arabinocytidine (2’F-dd-L-araC) is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a valuable tool in various scientific research fields. The incorporation of a fluorine atom at the 2’ position and the removal of the 3’ hydroxyl group are key features that distinguish it from natural nucleosides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’F-dd-L-araC typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable arabinose derivative, followed by the introduction of the cytidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’F-dd-L-araC may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the high demand for this compound in research and pharmaceutical applications.
化学反応の分析
Types of Reactions
2’F-dd-L-araC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups to create new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cytidine derivatives, while substitution reactions can produce a wide range of analogs with potential biological activity.
科学的研究の応用
2’F-dd-L-araC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: 2’F-dd-L-araC is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2’F-dd-L-araC involves its incorporation into DNA during replication. The presence of the fluorine atom and the absence of the 3’ hydroxyl group prevent proper DNA elongation, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, disrupting the replication process.
類似化合物との比較
Similar Compounds
2’-Fluoro-2’,3’-dideoxycytidine (2’F-ddC): Similar structure but lacks the L-arabino configuration.
2’-Fluoroarabinonucleic acid (2’F-araC): Contains the arabino configuration but retains the 3’ hydroxyl group.
2’,3’-Dideoxycytidine (ddC): Lacks both the fluorine atom and the arabino configuration.
Uniqueness
2’F-dd-L-araC is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the L-arabino configuration enhances its stability and efficacy in biological systems, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
177365-14-9 |
|---|---|
分子式 |
C9H12FN3O3 |
分子量 |
229.21 g/mol |
IUPAC名 |
4-amino-1-[(2S,4S,5S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8-/m0/s1 |
InChIキー |
HNSUDSIHCJEYQG-HAFWLYHUSA-N |
異性体SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)F |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
